![molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8](/img/structure/B2595809.png)

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

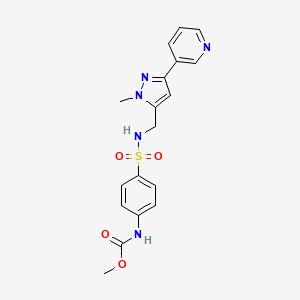

“1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound that likely contains a benzene ring with two chlorine atoms and a sulfanyl group attached to it . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be based on a benzene ring, which is a hexagonal ring of carbon atoms with alternating single and double bonds . Attached to this ring would be two chlorine atoms and a sulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms might make it more polar and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

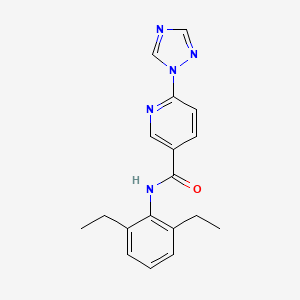

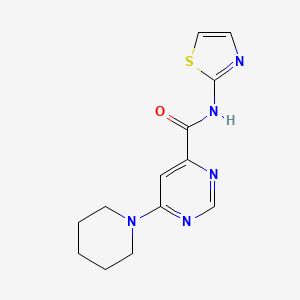

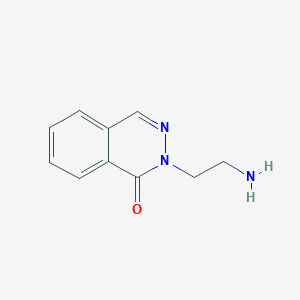

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds bearing triazine scaffold, similar in complexity to the compound of interest, play a significant role in medicinal chemistry. These compounds have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. The triazine nucleus, for instance, is considered a core moiety for future drug development, highlighting the importance of complex heterocyclic compounds in pharmaceutical research (Verma, Sinha, & Bansal, 2019).

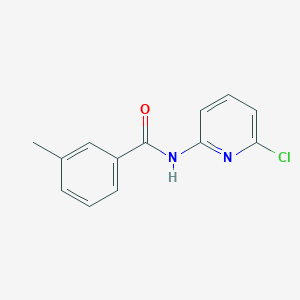

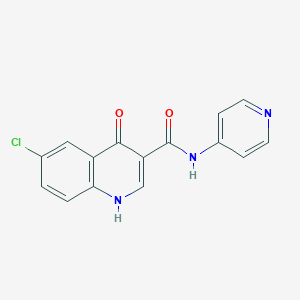

Structural and Spectroscopic Properties of Novel Compounds

The synthesis and study of novel substituted compounds, including those with chloro and thiazolidinone groups, reveal significant insights into their structural and spectroscopic properties. These studies are crucial for understanding the complex interactions and stability of such compounds, which can lead to the development of new materials and pharmaceuticals (Issac & Tierney, 1996).

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamide have shown their vast potential in supramolecular chemistry, from nanotechnology to biomedical applications. The understanding and manipulation of such compounds' self-assembly behaviors open doors to innovative materials and technologies, including drug delivery systems and novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

Research into the metabolism of halogenated ethylenes, compounds related to the chlorinated structures of interest, provides essential insights into environmental and health impacts. Understanding the metabolic pathways and potential toxicities of such compounds is crucial for assessing environmental risks and developing safer chemical processes and materials (Leibman & Ortiz, 1977).

Sulfur Chemistry in Acid Gas Treatment

Advancements in sulfur chemistry, particularly in the treatment of acid gases, underscore the relevance of research on compounds with sulfur functionalities. These studies are pivotal in addressing environmental concerns and improving industrial processes related to energy production and pollution control (Gupta, Ibrahim, & Shoaibi, 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1,4-dichloro-2-(2-chloroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSHARHKLFQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)